1-Ethoxy-3-ethyl-5-methylhexane
Description
1-Ethoxy-3-ethyl-5-methylhexane (IUPAC name: this compound) is a branched alkane derivative with the molecular formula C₁₁H₂₄O. Its structure consists of a hexane backbone substituted with:
- An ethoxy group (-OCH₂CH₃) at position 1.
- An ethyl group (-CH₂CH₃) at position 3.
- A methyl group (-CH₃) at position 4.
This compound belongs to the class of ethers, characterized by the ethoxy functional group. Its branched structure and substituent distribution influence its physicochemical properties, such as boiling point, solubility, and reactivity.
Properties
CAS No. |
5470-87-1 |
|---|---|
Molecular Formula |
C11H24O |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
1-ethoxy-3-ethyl-5-methylhexane |
InChI |
InChI=1S/C11H24O/c1-5-11(9-10(3)4)7-8-12-6-2/h10-11H,5-9H2,1-4H3 |
InChI Key |
CDYDTYULOVVWHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCOCC)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-ethyl-5-methylhexane can be synthesized through several methods, including:
Alkylation: The reaction of 1-ethoxyhexane with ethyl and methyl halides under basic conditions can yield this compound.
Grignard Reaction: The reaction of ethylmagnesium bromide with 1-ethoxy-5-methylhexan-3-one followed by hydrolysis can produce the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes using catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-3-ethyl-5-methylhexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: 1-ethoxy-3-ethyl-5-methylhexanol, 1-ethoxy-3-ethyl-5-methylhexanal, and 1-ethoxy-3-ethyl-5-methylhexanoic acid.
Reduction: Ethylhexane derivatives.
Substitution: Halogenated derivatives like 1-ethoxy-3-ethyl-5-methylhexyl chloride.
Scientific Research Applications
1-Ethoxy-3-ethyl-5-methylhexane has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and as a model compound in metabolic studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a component in formulations.
Mechanism of Action
The mechanism of action of 1-Ethoxy-3-ethyl-5-methylhexane involves its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares 1-ethoxy-3-ethyl-5-methylhexane with two structurally related hexane derivatives identified in the literature: 1-isothiocyanato-5-methylhexane () and 3-ethenyl-5-methyl-2-methylidenehex-4-en-1-yl acetate (). Key differences in functional groups, molecular structure, and predicted properties are highlighted.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| This compound | C₁₁H₂₄O | Ether, alkyl branches | Branched hexane with ethoxy, ethyl, methyl substituents |
| 1-Isothiocyanato-5-methylhexane | C₈H₁₅NS | Isothiocyanate (-N=C=S) | Linear hexane with isothiocyanate at C1 and methyl at C5 |
| 3-Ethenyl-5-methyl-2-methylidenehex-4-en-1-yl acetate | C₁₂H₁₈O₂ | Ester, alkene, methylidene | Unsaturated hexane with acetate ester and double bonds |
Key Comparative Analysis
Functional Group Reactivity
- This compound : The ethoxy group confers typical ether reactivity, such as resistance to nucleophilic attack under mild conditions but cleavage under strong acids (e.g., HI) .
- 1-Isothiocyanato-5-methylhexane : The isothiocyanate group (-N=C=S) is highly reactive, participating in nucleophilic additions (e.g., with amines or thiols) and cycloaddition reactions .
- 3-Ethenyl-5-methyl-... acetate : The ester group undergoes hydrolysis to carboxylic acids, while the conjugated double bonds (C2=C and C4=C) may engage in Diels-Alder reactions or hydrogenation .
Physical Properties (Predicted)
Boiling Points :
- The target compound’s higher molecular weight (C₁₁H₂₄O) and branched structure suggest a moderate boiling point compared to the linear 1-isothiocyanato-5-methylhexane (C₈H₁₅NS), which has stronger dipole-dipole interactions due to the polar isothiocyanate group.
- The unsaturated ester (C₁₂H₁₈O₂) may exhibit a lower boiling point due to reduced van der Waals forces from the rigid, planar alkene groups.
- Solubility: this compound is likely soluble in nonpolar solvents (e.g., hexane) due to its alkyl-dominated structure. The isothiocyanate derivative may show enhanced polarity, favoring polar aprotic solvents (e.g., acetone). The acetate ester’s polarity and unsaturated bonds could increase solubility in moderately polar solvents (e.g., ethyl acetate).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
